N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride
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Overview
Description
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride is a chemical compound known for its use as a reagent in organic synthesis. It is primarily utilized for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates. These carbamates often possess pharmacological or pesticidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride can be synthesized through several methods:
Reaction with Phosgene and Dimethylamine: This method involves reacting phosgene with gaseous dimethylamine in a flow reactor at 275°C.
Laboratory Scale Synthesis: At the laboratory scale, the compound can be synthesized using diphosgene or triphosgene and an aqueous dimethylamine solution in a two-phase system of benzene-xylene and water, with sodium hydroxide as an acid scavenger.
Reaction with Trimethylamine: Another method involves reacting phosgene with trimethylamine, forming this compound and methyl chloride.
Catalytic Process: A more recent process uses chlorodimethylamine, which is converted to this compound on a palladium catalyst under pressure with carbon monoxide at room temperature.
Industrial Production Methods
Industrial production of this compound typically follows the reaction of phosgene with dimethylamine, as it provides high yields and is scalable .
Chemical Reactions Analysis
Types of Reactions
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride undergoes several types of reactions:
Electrophilic Substitution: It acts as an electrophile in substitution reactions, reacting with nucleophiles such as alcohols, phenols, and amines.
Acylation Reactions: It can acylate various nucleophiles, forming carbamates, thiolourethanes, and substituted ureas.
Common Reagents and Conditions
Alcohols and Phenols: React with this compound to form dimethyl carbamates.
Amines and Hydroxylamine: React to form substituted ureas.
Thiols: React to form thiolourethanes.
Major Products
The major products formed from these reactions include dimethyl carbamates, thiolourethanes, and substituted ureas, which have various applications in pharmaceuticals and pesticides .
Scientific Research Applications
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride is used in several scientific research applications:
Mechanism of Action
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride exerts its effects through electrophilic substitution reactions. It targets nucleophilic sites on molecules, transferring the dimethylcarbamoyl group to form carbamates or ureas. This mechanism is crucial in the synthesis of various pharmacologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Dimethylthiocarbamoyl chloride: Similar in structure but contains a sulfur atom instead of an oxygen atom.
N,N-Diisopropylcarbamoyl chloride: Contains isopropyl groups instead of methyl groups.
Methylaminoformyl chloride: Contains a formyl group instead of a carbamoyl group.
Uniqueness
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and ability to form stable carbamates and ureas, which are essential in the synthesis of various biologically active compounds .
Properties
CAS No. |
33345-40-3 |
---|---|
Molecular Formula |
C5H9ClN2O2 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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